D-Xylose
Overview
Description
Xylose is a naturally occurring sugar found in plants, particularly in the fibrous parts such as wood, straw, and corn husks Xylose is also classified as an aldose, as it contains an aldehyde functional group . It is commonly used as a sweetening agent and is considered a low-calorie alternative to traditional sugar .
Mechanism of Action
- D-Xyl primarily interacts with enzymes involved in xylose metabolism. One key enzyme is xylose reductase (XR) , which catalyzes the conversion of xylose to xylitol. XR plays a crucial role in the pentose metabolic pathway, allowing microorganisms to utilize xylose for growth and energy production .
- The isomerization process is facilitated by xylose isomerase , which converts D-Xyl to D-xylulose. This step enables the incorporation of xylose into cellular metabolism .
- Ribose-5-phosphate is essential for nucleotide biosynthesis, while NADPH serves as a reducing agent for various cellular processes .
- The elimination half-life of D-Xyl is approximately 3.47 hours , and its total body clearance is 2.88 L/kg/hour .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
D-Xylose plays a crucial role in biochemical reactions. It is initially converted into xylulose by different enzymes in various microorganisms . The enzymes, proteins, and other biomolecules that this compound interacts with include XylFII, a membrane-associated sensor protein, and LytS, a transmembrane histidine kinase for periplasmic this compound sensing .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, this compound can act as a signaling molecule to regulate lipid metabolism and affect multiple physiological characteristics in mycobacteria . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves signal perception at the membrane, which is the first step for this compound metabolism in bacteria . This compound directly interacts with XylFII and inhibits its DNA-binding ability, thus blocking XylFII-mediated repression . This interaction leads to the formation of an active XylFII-LytSN heterotetramer, which transmits the signal to activate the downstream target genes responsible for this compound uptake and metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, in tree xylem water isotopes, this compound shows temporal dynamics with in situ monitoring and modeling . Information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized through a two-step biochemical conversion process that involves the transformation of UDP-Glc into this compound . This conversion is catalyzed by UGD and UXS . The enzymes or cofactors that this compound interacts with include XylFII and LytS .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The transport of this compound is driven by a proton motive force rather than a direct energy drive or a phosphotransferase . The addition of this compound to energy-consuming E. coli cells can elicit an obvious change of alkaline pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
Xylose can be synthesized through various methods, including chemical, physical, and enzymatic degradation of hemicellulose . Chemical degradation involves the use of acids or bases to break down hemicellulose into xylose. Physical methods include the use of heat and pressure to achieve the same result. Enzymatic degradation involves the use of specific enzymes to hydrolyze hemicellulose into xylose .
Industrial Production Methods
Industrial production of xylose typically involves the extraction of hemicellulose from plant biomass, followed by hydrolysis to release xylose . This process can be optimized using various pretreatment methods to increase the yield of xylose. The extracted xylose is then purified and concentrated for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Xylose undergoes several types of chemical reactions, including oxidation, reduction, and dehydration .
Oxidation: Xylose can be oxidized to form xylonic acid using oxidizing agents such as nitric acid.
Reduction: Xylose can be reduced to form xylitol, a sugar alcohol, using reducing agents such as sodium borohydride.
Dehydration: Xylose can be dehydrated to form furfural, a valuable chemical intermediate, using acid catalysts.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is a common reducing agent.
Dehydration: Acid catalysts such as sulfuric acid are used for dehydration reactions.
Major Products
Xylonic acid: Formed from the oxidation of xylose.
Xylitol: Formed from the reduction of xylose.
Furfural: Formed from the dehydration of xylose.
Scientific Research Applications
Xylose has a wide range of applications in scientific research, including its use in chemistry, biology, medicine, and industry .
Chemistry: Xylose is used as a starting material for the synthesis of various chemicals, including xylitol and furfural.
Biology: Xylose is used in the study of carbohydrate metabolism and as a carbon source for microbial growth.
Industry: Xylose is used in the production of biofuels, food products, and pharmaceuticals.
Comparison with Similar Compounds
Xylose is similar to other pentose sugars such as arabinose, ribose, and lyxose . xylose is unique in its widespread occurrence in plant biomass and its role as a key component of hemicellulose .
Arabinose: Another pentose sugar found in plant cell walls.
Ribose: A pentose sugar that is a component of ribonucleic acid (RNA).
Xylose’s unique properties and widespread availability make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(3R,4S,5R)-oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-IOVATXLUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid | |
Record name | Xylose | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18712 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | D-Xylose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
555.0 mg/mL | |
Record name | D-Xylose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10257-31-5, 50855-32-8, 58-86-6 | |
Record name | Xylopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10257-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xyloside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050855328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Xylose | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Xylose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.364 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-Xylose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
90.5 °C | |
Record name | D-Xylose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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